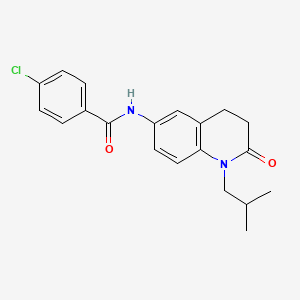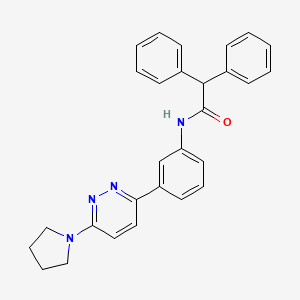
2,2-diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2,2-diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide” is a complex organic molecule. It contains a pyrrolidine ring, which is a five-membered ring with one nitrogen atom . The pyrrolidine ring is a common structure in many biologically active compounds .
Synthesis Analysis
The synthesis of similar compounds often involves the Petasis reaction, which is a reaction occurring between an aldehyde, an amine, and a boronic acid . This reaction is preferred in many applications due to its mild reaction conditions .Molecular Structure Analysis
The molecular structure of this compound is characterized by the presence of a pyrrolidine ring, which contributes to the stereochemistry of the molecule . The pyrrolidine ring allows for efficient exploration of the pharmacophore space due to sp3 hybridization .Chemical Reactions Analysis
The compound may undergo various chemical reactions. For instance, alkynyl heterocycles have been shown to be effective dipolarophiles for pyridine N-imine .Wissenschaftliche Forschungsanwendungen
- The pyrrolidine ring within this compound serves as a versatile scaffold for drug development. Medicinal chemists often exploit nitrogen heterocycles like pyrrolidine to create biologically active compounds for treating human diseases .
- SAR investigations have revealed that pyrrolidine derivatives exhibit antibacterial activity. Substituents on the N’-position and the 4’-phenyl group impact their effectiveness .
- Rational remodeling of the amide moiety in related structures led to the identification of fluorinated Trk inhibitors with picomolar IC50 values. These compounds are potential candidates for positron emission tomography (PET) imaging .
- Compounds derived from pyrrolidine, including 2,2-diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide, have demonstrated antimicrobial potential .
- Some target compounds containing pyrrolidine moieties displayed better anti-fibrosis activity than existing drugs on specific cell lines. These findings suggest potential therapeutic applications .
- Imidazole, a five-membered heterocyclic moiety related to pyrrolidine, has been investigated for its antitubercular properties. Understanding the structure-activity relationship (SAR) of such compounds can guide drug design .
Medicinal Chemistry and Drug Design
Antibacterial Agents
Fluorine-18 Labeling for PET Imaging
Antimicrobial Properties
Anti-Fibrosis Activity
Imidazole Hybrids and Antitubercular Activity
Zukünftige Richtungen
Wirkmechanismus
Target of Action
Compounds with similar structures, such as those containing pyrrolidine and pyridazinone moieties, have been found to interact with a variety of biological targets. For instance, pyrrolidine derivatives have been reported to exhibit selectivity for certain targets , and pyridazinones have been associated with the inhibition of cyclooxygenase (COX) enzymes .
Mode of Action
The presence of the pyrrolidine ring, a common feature in many biologically active compounds , suggests that it may play a role in the compound’s interaction with its targets. The pyrrolidine ring is known for its ability to efficiently explore the pharmacophore space due to sp3-hybridization, contribute to the stereochemistry of the molecule, and increase three-dimensional coverage due to the non-planarity of the ring .
Biochemical Pathways
Compounds containing pyridazinone have been associated with the inhibition of cox enzymes, which play a crucial role in the production of prostaglandins . This suggests that the compound may have an impact on the prostaglandin synthesis pathway.
Pharmacokinetics
The presence of the pyrrolidine ring in the compound suggests that it may have favorable adme/tox results . The pyrrolidine ring is known to modify physicochemical parameters and contribute to the best ADME/Tox results for drug candidates .
Result of Action
Based on the potential targets and pathways mentioned above, it can be inferred that the compound may have anti-inflammatory effects due to the potential inhibition of cox enzymes .
Eigenschaften
IUPAC Name |
2,2-diphenyl-N-[3-(6-pyrrolidin-1-ylpyridazin-3-yl)phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H26N4O/c33-28(27(21-10-3-1-4-11-21)22-12-5-2-6-13-22)29-24-15-9-14-23(20-24)25-16-17-26(31-30-25)32-18-7-8-19-32/h1-6,9-17,20,27H,7-8,18-19H2,(H,29,33) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GURPMJKKHYYHGY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NN=C(C=C2)C3=CC(=CC=C3)NC(=O)C(C4=CC=CC=C4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H26N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-diphenyl-N-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-methyl-N-(3-methylphenyl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2464313.png)
![tert-butyl N-[(1R)-1-ethyl-2-oxo-propyl]carbamate](/img/structure/B2464314.png)
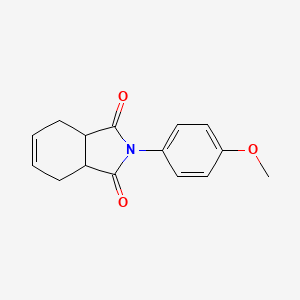
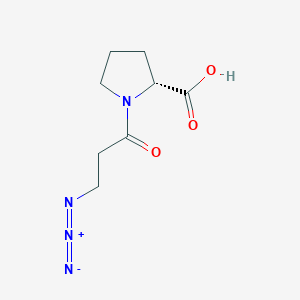
![N-(3-(benzo[d]thiazol-2-yl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)isoxazole-5-carboxamide](/img/structure/B2464317.png)
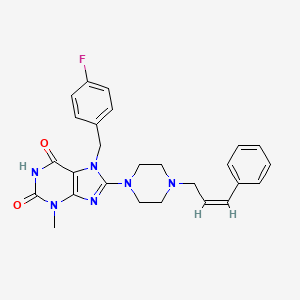
![N-(3-(dimethylamino)propyl)-N-(4-methylbenzo[d]thiazol-2-yl)-3-(trifluoromethyl)benzamide hydrochloride](/img/structure/B2464322.png)
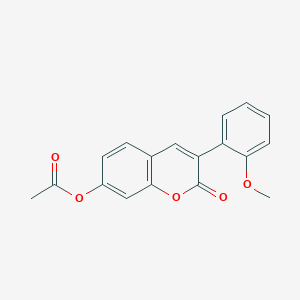

![N-(2-imidazo[1,2-a]pyridin-2-ylethyl)-4-phenylbutanamide](/img/structure/B2464329.png)

![N-(1,3-benzodioxol-5-ylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/no-structure.png)
![N-(4-(1,9-dioxa-4-azaspiro[5.5]undecan-4-ylsulfonyl)phenyl)acetamide](/img/structure/B2464334.png)
